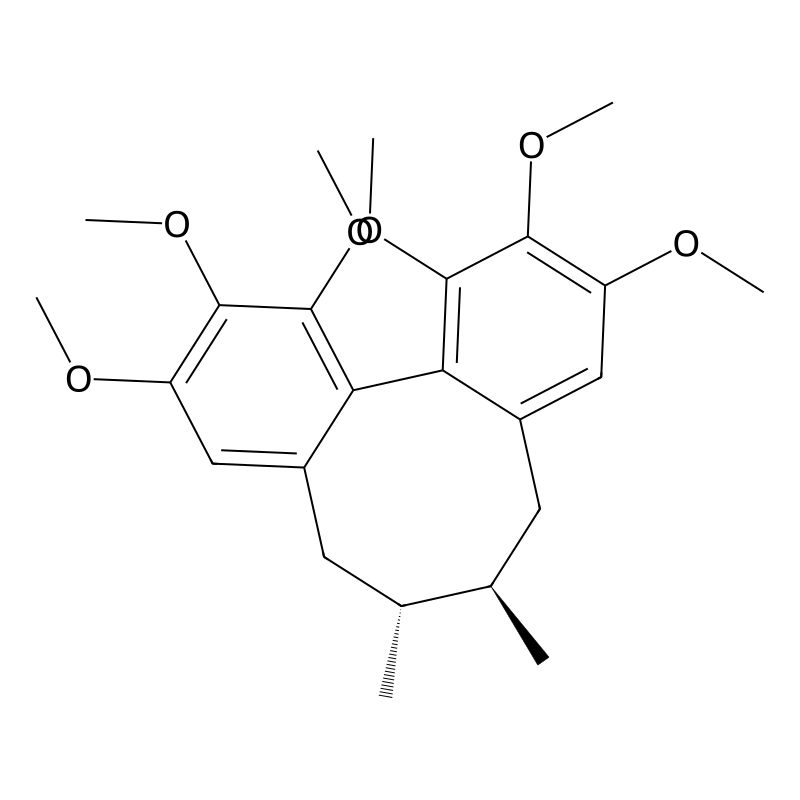

Schisandrin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Schisandrin A (also known as Deoxyschisandrin) is a highly purified dibenzocyclooctadiene lignan isolated from Schisandra species . As a commercially critical analytical standard and pharmacological probe, it is defined by its lipophilic structure (C24H32O6, MW 416.51), lacking the hydroxyl group present in the closely related analog Schisandrol A[1]. In procurement contexts, it is primarily sourced for its established utility as a standardized marker for pharmacopoeial compliance, a well-characterized inhibitor of Cytochrome P450 (CYP3A) and P-glycoprotein (P-gp), and a baseline compound for investigating intestinal permeability and drug-drug interactions (DDIs). Its high purity (≥98% HPLC) and defined solubility profile (soluble in DMSO, DMF, and ethanol) make it an essential reagent for reproducible in vitro assays and chromatographic fingerprinting .

Substituting Schisandrin A with crude Schisandra extracts or closely related analogs like Schisandrin B or Schisandrol A severely compromises experimental reproducibility and regulatory compliance . Structurally, the absence or presence of specific hydroxyl or methylenedioxy groups fundamentally alters both target binding affinity and physicochemical behavior [1]. For example, Schisandrin A and Schisandrol A serve as distinct chemotaxonomic markers for differentiating Schisandra sphenanthera from Schisandra chinensis; using the wrong standard invalidates botanical quality control and pharmacopoeial testing [2]. Furthermore, in pharmacokinetic modeling, Schisandrin A demonstrates significantly different intestinal permeability coefficients and CYP3A inhibition kinetics compared to Schisandrin B, meaning generic substitution will yield inaccurate drug-drug interaction predictions and erratic bioavailability data [3].

References

- [2] MDPI. 'Inhibitory Effects of Schisandra Lignans on Cytochrome P450s'. Molecules 2021.

- [3] Semantic Scholar. 'Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera'. 2024.

- [4] PubMed. 'Intestinal absorption of the effective components of Schisandra chinensis Baill by rats single-pass perfusion in situ'. Zhongguo Zhong Yao Za Zhi, 2010.

Superior Intestinal Permeability for Oral Formulation Modeling

In single-pass intestinal perfusion (SPIP) models, the absorption kinetics of Schisandra lignans vary significantly based on their structural functionalization. Quantitative analysis demonstrates that the absorption rate constant (Ka) and effective permeability (Peff) strictly follow the sequence: Schisandrin A > Schisandrin B > Schisandrol A across the jejunum, ileum, and colon [1]. Notably, Schisandrin A achieves its highest absorption efficiency in the duodenum[1].

| Evidence Dimension | Intestinal absorption rate (Ka) and effective permeability (Peff) |

| Target Compound Data | Schisandrin A (Highest Ka and Peff in SPIP models) |

| Comparator Or Baseline | Schisandrin B and Schisandrol A (Lower Ka and Peff) |

| Quantified Difference | Absorption sequence is strictly Schisandrin A > Schisandrin B > Schisandrol A (P < 0.05) |

| Conditions | Rat in situ single-pass intestinal perfusion (SPIP) model |

For researchers developing oral botanical formulations, Schisandrin A provides the highest baseline intestinal permeability among its class, minimizing bioavailability bottlenecks in downstream in vivo studies.

Distinct CYP3A Inhibition Kinetics for DDI Profiling

Schisandrin A and Schisandrin B both act as mixed noncompetitive inhibitors of CYP3A, but their specific binding affinities differ, dictating their use in drug-drug interaction (DDI) assays [1]. In rat liver microsomes, Schisandrin A inhibits CYP3A-catalyzed midazolam 1-hydroxylation with an IC50 of 6.60 µM and a Ki of 5.83 µM[1]. In contrast, Schisandrin B exhibits slightly stronger inhibition with an IC50 of 5.51 µM and a Ki of 4.24 µM [1]. The time- and concentration-dependent inactivation parameters for Schisandrin A are established at Kinact = 0.134/min and KI = 4.51 µM [1].

| Evidence Dimension | CYP3A inhibition (IC50 and Ki) |

| Target Compound Data | Schisandrin A (IC50 = 6.60 µM, Ki = 5.83 µM) |

| Comparator Or Baseline | Schisandrin B (IC50 = 5.51 µM, Ki = 4.24 µM) |

| Quantified Difference | ~1.2-fold difference in IC50 and ~1.37-fold difference in Ki |

| Conditions | Rat liver microsomes, midazolam 1-hydroxylation assay |

Precise procurement of Schisandrin A versus B is necessary to accurately calibrate DDI models, as their distinct inhibition constants directly impact the calculated clearance rates of co-administered CYP3A substrates.

Chemotaxonomic Marker for Pharmacopoeial Quality Control

Chromatographic fingerprinting relies on specific lignan ratios to authenticate botanical sources. UPLC-Q-TOF/MS analysis reveals that Schisandrin A (Deoxyschisandrin) is found at significantly higher concentrations in Schisandra sphenanthera (Nan Wuweizi), whereas Schisandrol A is the dominant marker for Schisandra chinensis (Bei Wuweizi) [1]. The Chinese Pharmacopoeia strictly distinguishes these two species, requiring specific reference standards for compliance testing [1].

| Evidence Dimension | Relative abundance in botanical extracts |

| Target Compound Data | Schisandrin A (Primary marker for S. sphenanthera) |

| Comparator Or Baseline | Schisandrol A (Primary marker for S. chinensis) |

| Quantified Difference | Significant differential abundance used for species differentiation |

| Conditions | UPLC-Q-TOF/MS and GC-MS fingerprinting of Fructus Schisandrae |

Industrial QA/QC laboratories must procure the exact Schisandrin A standard to legally and analytically verify the botanical origin of commercial Schisandra batches.

Pharmacokinetic and DDI Assay Calibration

Due to its well-quantified CYP3A and CYP2D6 inhibition kinetics (IC50 = 6.60 µM for CYP3A), Schisandrin A is the ideal reference inhibitor for in vitro drug metabolism studies, particularly when evaluating the interaction potential of novel therapeutics (e.g., tyrosine kinase inhibitors like poziotinib)[1].

Botanical Authentication and Pharmacopoeial QC

As the definitive chemotaxonomic marker for Schisandra sphenanthera, high-purity Schisandrin A is essential for industrial QA/QC labs conducting HPLC or GC-MS fingerprinting to comply with pharmacopoeial standards and detect adulteration [2].

Oral Formulation Development

Given its superior intestinal permeability (Ka and Peff) compared to Schisandrin B and Schisandrol A, Schisandrin A is the preferred lignan candidate for researchers optimizing lipid-based or nanoparticle-based oral delivery systems for botanical therapeutics [3].

Multi-Drug Resistance (MDR) Reversal Studies

Schisandrin A serves as a standardized baseline compound for in vitro oncology models investigating the reversal of P-glycoprotein-mediated resistance, providing predictable efflux pump inhibition at established concentrations (e.g., 20 µM in MCF-7/dox cells) .

References

- [1] NIH. 'Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS'. Pharmacol Res Perspect. 2023.

- [2] Semantic Scholar. 'Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera'. 2024.

- [3] PubMed. 'Intestinal absorption of the effective components of Schisandra chinensis Baill by rats single-pass perfusion in situ'. Zhongguo Zhong Yao Za Zhi, 2010.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Deoxyschizandrin

Dates

2: Zhou F, Wang M, Ju J, Wang Y, Liu Z, Zhao X, Yan Y, Yan S, Luo X, Fang Y. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation. Am J Transl Res. 2019 Jan 15;11(1):199-209. eCollection 2019. PubMed PMID: 30787979; PubMed Central PMCID: PMC6357305.

3: Guo SS, Pang X, Wang Y, Geng ZF, Cao JQ, Liang JY, Deng ZW, Du SS. Chemical constituents isolated from stems of Schisandra chinensis and their antifeedant activity against Tribolium castaneum. Nat Prod Res. 2019 Jan 9:1-7. doi: 10.1080/14786419.2018.1547291. [Epub ahead of print] PubMed PMID: 30623674.

4: Li S, Xie R, Jiang C, Liu M. Schizandrin A Alleviates LPS-Induced Injury in Human Keratinocyte Cell Hacat Through a MicroRNA-127-Dependent Regulation. Cell Physiol Biochem. 2018;49(6):2229-2239. doi: 10.1159/000493826. Epub 2018 Sep 26. PubMed PMID: 30257250.

5: Liu X, Wang S, Wu Z, Wang Z, Zheng Q, Li D. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes. Molecules. 2018 Aug 27;23(9). pii: E2158. doi: 10.3390/molecules23092158. PubMed PMID: 30150602; PubMed Central PMCID: PMC6225205.

6: Choi YH. Schisandrin A prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells. Biomed Pharmacother. 2018 Oct;106:902-909. doi: 10.1016/j.biopha.2018.07.035. Epub 2018 Jul 12. PubMed PMID: 30119261.

7: Hahn L, Lübtow MM, Lorson T, Schmitt F, Appelt-Menzel A, Schobert R, Luxenhofer R. Investigating the Influence of Aromatic Moieties on the Formulation of Hydrophobic Natural Products and Drugs in Poly(2-oxazoline)-Based Amphiphiles. Biomacromolecules. 2018 Jul 9;19(7):3119-3128. doi: 10.1021/acs.biomac.8b00708. Epub 2018 May 29. PubMed PMID: 29746117.

8: Granchi C, Minutolo F. Activators of Sirtuin-1 and their Involvement in Cardioprotection. Curr Med Chem. 2018;25(34):4432-4456. doi: 10.2174/0929867325666180214115438. Review. PubMed PMID: 29446717.

9: Lu Y, Hu Q, Chen L, Zhang H, Huang S, Xiong Y, Xia C. Interaction of deoxyschizandrin and schizandrin B with liver uptake transporters OATP1B1 and OATP1B3. Xenobiotica. 2019 Feb;49(2):239-246. doi: 10.1080/00498254.2018.1437647. Epub 2018 Feb 18. PubMed PMID: 29405807.

10: Han S, Lv Y, Kong L, Sun Y, Fu J, Li L, He L. Simultaneous identification of the anaphylactoid components from traditional Chinese medicine injections using rat basophilic leukemia 2H3 and laboratory of allergic disease 2 dual-mixed/cell membrane chromatography model. Electrophoresis. 2018 May;39(9-10):1181-1189. doi: 10.1002/elps.201700457. Epub 2018 Feb 6. PubMed PMID: 29359345.

11: Lee K, Ahn JH, Lee KT, Jang DS, Choi JH. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages. Nutrients. 2018 Jan 15;10(1). pii: E91. doi: 10.3390/nu10010091. PubMed PMID: 29342940; PubMed Central PMCID: PMC5793319.

12: Kong D, Zhang D, Chu X, Wang J. Schizandrin A enhances chemosensitivity of colon carcinoma cells to 5-fluorouracil through up-regulation of miR-195. Biomed Pharmacother. 2018 Mar;99:176-183. doi: 10.1016/j.biopha.2018.01.035. PubMed PMID: 29331856.

13: Zhang ZL, Jiang QC, Wang SR. Schisandrin A reverses doxorubicin-resistant human breast cancer cell line by the inhibition of P65 and Stat3 phosphorylation. Breast Cancer. 2018 Mar;25(2):233-242. doi: 10.1007/s12282-017-0821-9. Epub 2017 Nov 27. PubMed PMID: 29181822.

14: Kwon DH, Cha HJ, Choi EO, Leem SH, Kim GY, Moon SK, Chang YC, Yun SJ, Hwang HJ, Kim BW, Kim WJ, Choi YH. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. Int J Mol Med. 2018 Jan;41(1):264-274. doi: 10.3892/ijmm.2017.3209. Epub 2017 Oct 25. PubMed PMID: 29115385; PubMed Central PMCID: PMC5746320.

15: Guo M, An F, Yu H, Wei X, Hong M, Lu Y. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis. Biomed Pharmacother. 2017 Dec;96:129-136. doi: 10.1016/j.biopha.2017.09.097. Epub 2017 Sep 30. PubMed PMID: 28972885.

16: Zhang H, Bu F, Li L, Jiao Z, Ma G, Cai W, Zhuang X, Lin HS, Shin JG, Xiang X. Prediction of Drug-Drug Interaction between Tacrolimus and Principal Ingredients of Wuzhi Capsule in Chinese Healthy Volunteers Using Physiologically-Based Pharmacokinetic Modelling. Basic Clin Pharmacol Toxicol. 2018 Mar;122(3):331-340. doi: 10.1111/bcpt.12914. Epub 2017 Oct 25. PubMed PMID: 28945011.

17: Guo M, An F, Wei X, Hong M, Lu Y. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation. Inflammation. 2017 Dec;40(6):2163-2172. doi: 10.1007/s10753-017-0656-8. PubMed PMID: 28875271.

18: Zhang M, Wu H, Guo F, Yu Y, Wei J, Geng Y, Wang S, Li S, Yang H. Identification of active components in Yixinshu Capsule with protective effects against myocardial dysfunction on human induced pluripotent stem cell-derived cardiomyocytes by an integrative approach. Mol Biosyst. 2017 Jul 25;13(8):1469-1480. doi: 10.1039/c6mb00813e. PubMed PMID: 28604846.

19: Liu Y, Zhang D, Wang Y, Zhang W, Liu X. Study on the pharmacokinetics of deoxyschizandrin and schizandrin in combination with epigallocatechin gallate, a component of green tea, in rats. Xenobiotica. 2018 Apr;48(4):412-421. doi: 10.1080/00498254.2017.1326187. Epub 2017 May 30. PubMed PMID: 28471331.

20: Lyles JT, Tyler P, Bradbury EJ, Nelson K, Brown CF, Pierce ST, Quave CL. Comparative Phytochemical Analysis of Chinese and Bay Starvine (Schisandra spp.): Potential for Development as a New Dietary Supplement Ingredient. J Diet Suppl. 2017 Nov 2;14(6):640-652. doi: 10.1080/19390211.2017.1304483. Epub 2017 Apr 6. PubMed PMID: 28384001.

Explore Compound Types